N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide

Catalog No.
S3258263
CAS No.
954653-86-2
M.F
C20H21FN2O3
M. Wt
356.397
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl...

CAS Number

954653-86-2

Product Name

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-methoxybenzamide

Molecular Formula

C20H21FN2O3

Molecular Weight

356.397

InChI

InChI=1S/C20H21FN2O3/c1-26-18-5-3-2-4-17(18)20(25)22-11-15-10-19(24)23(13-15)12-14-6-8-16(21)9-7-14/h2-9,15H,10-13H2,1H3,(H,22,25)

InChI Key

SYKPLMGLXSWDFS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F

solubility

not available

Application in Neuroprotection

Specific Scientific Field: Neuroscience and Pharmacology

Summary of the Application: A compound similar to the one , S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC), has been studied for its protective effects on ischemic stroke .

Methods of Application: The compound was evaluated for its effects on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .

Results or Outcomes: The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release. PI3K and p-AKT protein levels were significantly increased by activating PI3K/AKT pathway. Mitochondrial pro-apoptotic proteins Bax and Bim levels were reduced while anti-apoptotic protein Bcl-2 levels were increased .

Application in Synthetic Cannabinoids

Specific Scientific Field: Pharmacology and Forensic Science

Summary of the Application: ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists, up to 140- and 85-fold more potent, respectively, than trans -∆ 9 -tetrahydrocannabinol (∆ 9 -THC), the main psychoactive compound of cannabis .

Methods of Application: These synthetic cannabinoids are typically smoked, producing almost immediate effects (about 10 to 15 s after use) that last up to 60 min .

Results or Outcomes: ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, this being responsible for their cardiovascular and neurological effects (e.g., altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures) .

Application in Opioid Analogs

Summary of the Application: New fentanyl analogs have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death .

Methods of Application: These synthetic opioids are typically smoked, producing almost immediate effects (about 10 to 15 s after use) that last up to 60 min .

Results or Outcomes: The metabolic profiles of new fentanyl analogs responsible for a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in the last years .

Application in Imaging σ1 Receptors in the Brain

Summary of the Application: 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, a compound similar to the one , has been studied as a novel suitable radioligand with low lipophilicity for imaging σ1 receptors in the brain .

Methods of Application: The compound was evaluated for its effects on imaging σ1 receptors in the brain .

Results or Outcomes: The results showed that this compound could be a potential radioligand for imaging σ1 receptors in the brain .

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide is a complex organic compound featuring a unique structure that incorporates a pyrrolidinone ring, a fluorobenzyl group, and a methoxybenzamide moiety. Its molecular formula is C18H19FN2O2, and it has a molecular weight of approximately 316.35 g/mol. The compound's intricate design contributes to its potential biological activities, making it of interest in medicinal chemistry and drug development.

Involving N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide typically include:

  • Formation of the Pyrrolidinone Ring: This initial step involves cyclization reactions, often achieved by reacting suitable amines with carbonyl compounds under acidic or basic conditions.
  • Nucleophilic Substitution: The introduction of the fluorobenzyl group is performed through nucleophilic substitution reactions with fluorobenzyl halides in the presence of bases.

These reactions can be influenced by various factors, including temperature, solvent choice, and reaction time, which ultimately affect the yield and purity of the final product.

Research indicates that N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide exhibits potential biological activities, particularly in the realm of medicinal chemistry. It may interact with various biological targets, including:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
  • Receptor Binding: Its potential to bind to various receptors suggests applications in neurological and inflammatory conditions.

These interactions highlight its significance as a candidate for therapeutic development.

The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide typically involves several steps:

  • Synthesis of the Pyrrolidinone Intermediate: This is achieved through cyclization reactions.
  • Introduction of the Fluorobenzyl Group: A nucleophilic substitution reaction introduces the fluorobenzyl moiety.
  • Formation of the Methoxybenzamide: This step involves coupling reactions to attach the methoxybenzamide group.

Industrial methods may optimize these procedures for efficiency and scalability, employing advanced purification techniques to ensure high-quality yields.

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide has several applications across various fields:

  • Medicinal Chemistry: Investigated for anti-inflammatory, analgesic, and anticancer properties.
  • Organic Synthesis: Used as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Potentially utilized in developing new therapeutic agents targeting specific diseases.

Studies on the interactions of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide with biological systems have shown promising results. The compound's ability to modulate enzyme activity and receptor binding suggests significant implications for drug development. Research continues to explore its efficacy and safety profiles in various biological contexts.

Several compounds share structural characteristics with N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamideC18H19FN2O2Similar structure with different substituents
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-thiophenecarboxamideC19H20FN3O2SIncorporates a thiophene ring
N-(4-Fluorobenzyl)-5-hydroxypyrrolidinoneC16H18FN2O2Lacks methoxy group; focus on hydroxypyrrolidine

These compounds highlight the uniqueness of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potentials.

XLogP3

2.2

Dates

Last modified: 08-19-2023

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